molecular formula C19H23N3O B5633240 N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide

N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide

Cat. No.: B5633240
M. Wt: 309.4 g/mol
InChI Key: DDTULDBJBXCRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide is a complex organic compound that features a pyrazole ring, an indene moiety, and an acetamide group

Properties

IUPAC Name

N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-22(12-16-11-18(21-20-16)14-7-8-14)19(23)10-15-9-6-13-4-2-3-5-17(13)15/h2-5,11,14-15H,6-10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTULDBJBXCRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=NN1)C2CC2)C(=O)CC3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl group. The indene moiety is then synthesized separately and coupled with the pyrazole derivative. The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The pyrazole and indene moieties may bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide shares structural similarities with other pyrazole and indene derivatives, such as:
    • 3-cyclopropyl-1H-pyrazole
    • 2,3-dihydro-1H-indene
    • N-methylacetamide

Uniqueness

What sets this compound apart is the combination of these moieties into a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.